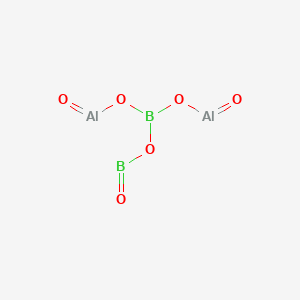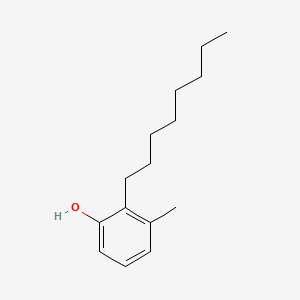
Methyloctylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyloctylphenol, also known as 4-(7-Methyloctyl)phenol, is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, where a methyloctyl group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyloctylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction of 4-bromophenol with 7-methyloctyl magnesium bromide in the presence of a catalyst can yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale organic synthesis techniques. These methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Methyloctylphenol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of this compound
Scientific Research Applications
Methyloctylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyloctylphenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, this compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Methylphenol (Cresol): A simpler phenol derivative with a single methyl group attached to the phenol ring.
Octylphenol: Similar to Methyloctylphenol but with an octyl group instead of a methyloctyl group.
Nonylphenol: Contains a nonyl group attached to the phenol ring, commonly used in industrial applications.
Uniqueness of this compound: this compound is unique due to its specific alkyl chain length and the position of the substituent on the phenol ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
30607-37-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-methyl-2-octylphenol |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15(14)16/h9-10,12,16H,3-8,11H2,1-2H3 |
InChI Key |
DQOAJBWKJNRERL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


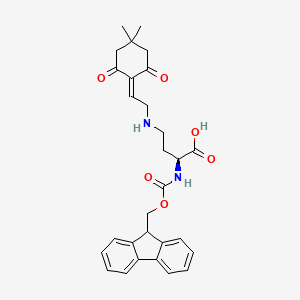
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)

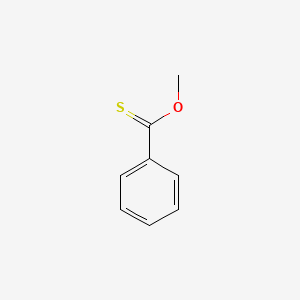
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
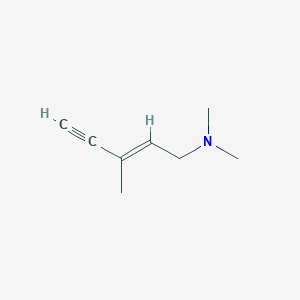
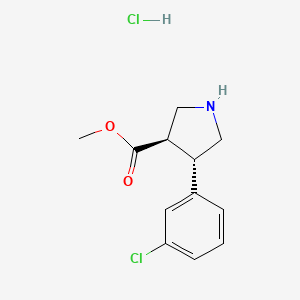
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
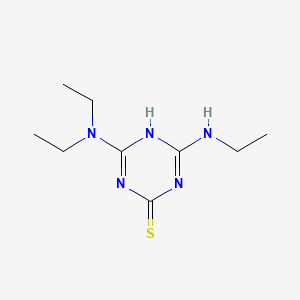

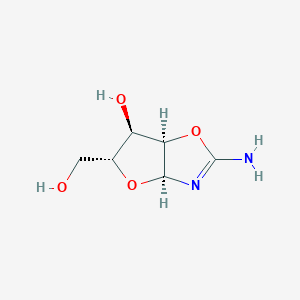
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

